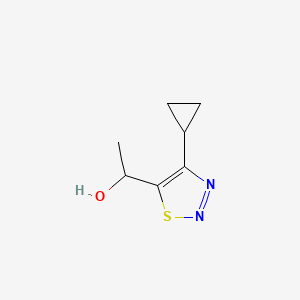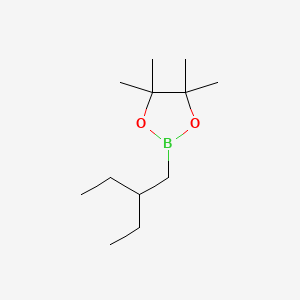![molecular formula C6H5NO2S3 B15309347 Thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B15309347.png)
Thieno[3,2-b]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-b]thiophene-2-sulfonamide is a heterocyclic compound that features a fused ring system consisting of thiophene and thieno rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the use of the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using catalytic vapor-phase reactions. For instance, a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be employed .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thieno[3,2-b]thiophene derivatives.
Scientific Research Applications
Thieno[3,2-b]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Thieno[3,2-b]thiophene-2-sulfonamide can be compared with other similar compounds, such as:
Thieno[2,3-b]thiophene: Another fused thiophene derivative with different electronic properties.
Thieno[3,2-b]phosphole: A compound with a similar fused ring system but containing a phosphorus atom, used in optoelectronic applications.
Thieno[3,2-b]thiophene-fused BODIPYs: Compounds with extended π-conjugation, used in near-infrared applications.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications across various scientific domains.
Properties
Molecular Formula |
C6H5NO2S3 |
|---|---|
Molecular Weight |
219.3 g/mol |
IUPAC Name |
thieno[3,2-b]thiophene-5-sulfonamide |
InChI |
InChI=1S/C6H5NO2S3/c7-12(8,9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H2,7,8,9) |
InChI Key |
JAYUOYVAGUBEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)




![4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)


![3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)

